3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC14947299
Molecular Formula: C24H30N4O2S2
Molecular Weight: 470.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H30N4O2S2 |
|---|---|
| Molecular Weight | 470.7 g/mol |
| IUPAC Name | (5Z)-3-cyclopentyl-5-[[2-(dipropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C24H30N4O2S2/c1-4-12-26(13-5-2)21-18(22(29)27-14-8-9-16(3)20(27)25-21)15-19-23(30)28(24(31)32-19)17-10-6-7-11-17/h8-9,14-15,17H,4-7,10-13H2,1-3H3/b19-15- |
| Standard InChI Key | ZOGDSKDJSYDOFP-CYVLTUHYSA-N |
| Isomeric SMILES | CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4 |
| Canonical SMILES | CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)C4CCCC4 |
Introduction
Structural Features
This compound features a pyrido[1,2-a]pyrimidin core with a thiazolidinone ring attached via a methylene group. The thiazolidinone ring is substituted with a cyclopentyl group, and the pyrimidine part is modified with a dipropylamino group and a methyl group at the 9-position. The structural complexity suggests potential unique biological properties that could be explored for pharmaceutical applications.
Synthesis Overview
The synthesis of such compounds typically involves several key steps:
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Formation of the Thiazolidinone Ring: This involves condensation reactions to form the thiazolidinone core.
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Coupling Reactions: These are used to introduce the pyrimidine structure, often involving nucleophilic substitution or condensation reactions.
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Functionalization: This step involves adding the desired substituents, such as the dipropylamino and methyl groups, through further reactions like alkylation or acylation.
Analytical Techniques
To confirm the structure of the synthesized compound, analytical techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) are essential. These methods provide detailed information about the molecular structure and purity.
Potential Biological Activities
While specific biological activities of this compound are not detailed in the available literature, compounds within the pyrido[1,2-a]pyrimidin class are often investigated for their potential as pharmaceuticals, including antiviral, antibacterial, and anticancer properties.
Comparison with Similar Compounds
Similar compounds, such as those with different substituents on the thiazolidinone or pyrimidine rings, may exhibit varying biological activities. For example, 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one has been studied for its potential medicinal applications.
Data Tables
Given the lack of specific data on this compound, we can consider general properties of similar compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume